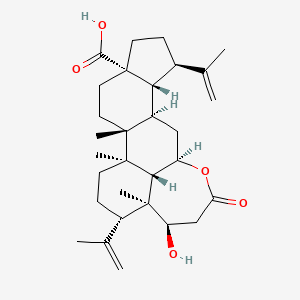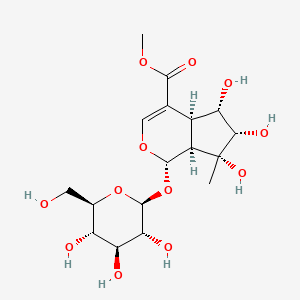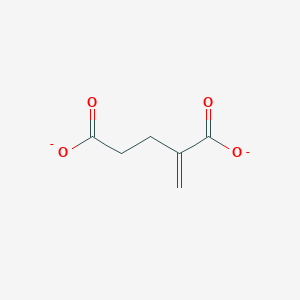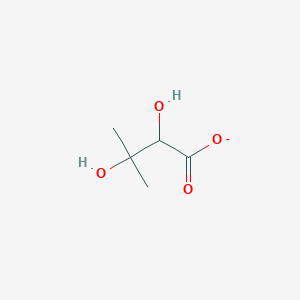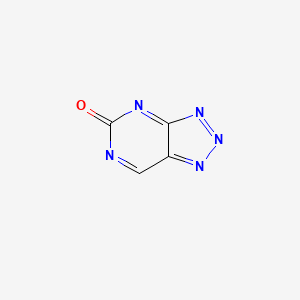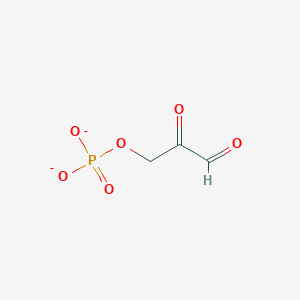
Hydroxypyruvaldehyde phosphate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxypyruvaldehyde phosphate(2-) is dianion of hydroxypyruvaldehyde phosphate arising from deprotonation of both of the phosphate OH groups. It is a conjugate base of a hydroxypyruvaldehyde phosphate.
Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis and Aldol Reactions
Hydroxypyruvaldehyde phosphate(2-) serves as a significant electrophile in enzymatic synthesis. A study by Laurent et al. (2019) developed a stereoselective enzymatic method to prepare diuloses from hydroxypyruvaldehyde phosphate(2-) (HPP). This method is particularly useful for synthesizing molecules with a 1,4-dicarbonyl unit, which are important in biological contexts. Interestingly, HPP was used as an acceptor for multiple additions of acetaldehyde by 2-deoxyribose-5-phosphate aldolases, showcasing its versatility in creating longer-chain aldol adducts (Laurent et al., 2019).
RNA Model Phosphodiester Hydrolysis
Hydroxypyruvaldehyde phosphate(2-) is linked to RNA model phosphodiester hydrolysis. Absillis et al. (2008) researched the hydrolysis of 2-hydroxypropyl-4-nitrophenyl phosphate (HPNP), an RNA model substrate, in molybdate solutions. The study revealed that the cleavage of the phosphodiester bond in HPNP, resulting in a cyclic phosphate ester, is hydrolytic and not redox in nature. This insight is crucial for understanding RNA-related processes and the role of compounds like hydroxypyruvaldehyde phosphate(2-) in such biochemical pathways (Absillis et al., 2008).
Photocatalytic Activity Enhancement
Hydroxypyruvaldehyde phosphate(2-) has applications in enhancing photocatalytic activities. Jing et al. (2012) discovered that surface modification of nanocrystalline anatase TiO2 films with phosphate accelerates the decay of photogenerated electrons, thus prolonging the lifetime of photogenerated holes. This process enhances the charge separation in TiO2 and improves its photocatalytic activity for degrading pollutants like acetaldehyde. The study highlights the potential of phosphate modification, indirectly related to hydroxypyruvaldehyde phosphate(2-), in environmental pollution control (Jing et al., 2012).
Biocatalytically Active Thin Films
Hydroxypyruvaldehyde phosphate(2-) is relevant in the development of biocatalytically active thin films. Zhang et al. (2017) discussed the fabrication of films based on the self-assembly of 2-Deoxy-d-ribose-5-phosphate aldolase and poly(N-isopropylacrylamide) conjugates, preserving enzymatic activity. These films, potentially involving hydroxypyruvaldehyde phosphate(2-) as a substrate or product in enzymatic reactions, could be significant for creating bioactive coatings and interfaces (Zhang et al., 2017).
Eigenschaften
Molekularformel |
C3H3O6P-2 |
|---|---|
Molekulargewicht |
166.03 g/mol |
IUPAC-Name |
2,3-dioxopropyl phosphate |
InChI |
InChI=1S/C3H5O6P/c4-1-3(5)2-9-10(6,7)8/h1H,2H2,(H2,6,7,8)/p-2 |
InChI-Schlüssel |
NZAAQWRNVFEKME-UHFFFAOYSA-L |
Kanonische SMILES |
C(C(=O)C=O)OP(=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


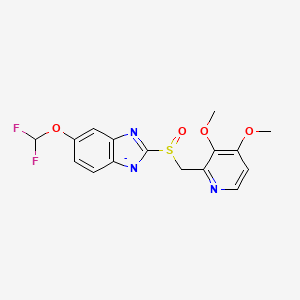
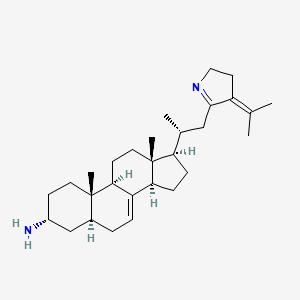
![(1S,4S,10S,12R)-9-[(E)-hex-1-enyl]-10-methyl-7-aza-5-azoniatricyclo[6.3.1.04,12]dodeca-5,8-dien-6-amine](/img/structure/B1258912.png)
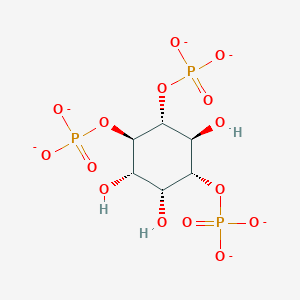
![1-S-[(1Z)-N-(sulfonatooxy)butanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1258916.png)
![N-butyl-2-[5-[4-[(8S,9R,13S,14S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-11-yl]phenoxy]pentylsulfanyl]-N-methylacetamide](/img/structure/B1258919.png)
![(5S,8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-1,2,3,4,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-5,17-diol](/img/structure/B1258921.png)
